molecular formula C22H36N2O3 B12643848 11-Hydroxy-11-methylpregnane-3,20-dione dioxime CAS No. 2302-49-0

11-Hydroxy-11-methylpregnane-3,20-dione dioxime

Cat. No.: B12643848
CAS No.: 2302-49-0
M. Wt: 376.5 g/mol
InChI Key: LTIHRQTXIOHGBO-CCVCAZHBSA-N
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Description

11-Hydroxy-11-methylpregnane-3,20-dione dioxime is a synthetic pregnane derivative characterized by a hydroxyl and methyl group at the 11-position, alongside oxime functional groups at the 3- and 20-positions of the steroid backbone.

Properties

CAS No.

2302-49-0

Molecular Formula

C22H36N2O3

Molecular Weight

376.5 g/mol

IUPAC Name

(3E)-3-hydroxyimino-17-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-10,11,13-trimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-11-ol

InChI

InChI=1S/C22H36N2O3/c1-13(23-26)17-7-8-18-16-6-5-14-11-15(24-27)9-10-20(14,2)19(16)22(4,25)12-21(17,18)3/h14,16-19,25-27H,5-12H2,1-4H3/b23-13-,24-15+

InChI Key

LTIHRQTXIOHGBO-CCVCAZHBSA-N

Isomeric SMILES

C/C(=N/O)/C1CCC2C1(CC(C3C2CCC4C3(CC/C(=N\O)/C4)C)(C)O)C

Canonical SMILES

CC(=NO)C1CCC2C1(CC(C3C2CCC4C3(CCC(=NO)C4)C)(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxy-11-methylpregnane-3,20-dione dioxime typically involves multiple steps, starting from a suitable steroid precursor. The key steps include the introduction of the hydroxy and methyl groups at the 11th position and the formation of the dioxime functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including batch and continuous flow processes, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

11-Hydroxy-11-methylpregnane-3,20-dione dioxime undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

11-Hydroxy-11-methylpregnane-3,20-dione dioxime has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialized materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 11-Hydroxy-11-methylpregnane-3,20-dione dioxime involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Features

The compound’s distinct features include:

  • 11-Hydroxy and 11-methyl groups : These substituents differentiate it from analogs with halogen (e.g., 9-fluoro) or additional hydroxyl groups.
  • 3,20-Dioxime : Replaces ketone groups at these positions, enhancing hydrogen-bonding capacity compared to unmodified diones.

Table 1: Structural Comparison

Compound Name Substituents/Functional Groups Molecular Formula Key Features
11-Hydroxy-11-methylpregnane-3,20-dione dioxime 11-OH, 11-CH₃; 3,20-dioxime Not explicitly provided Enhanced lipophilicity (11-CH₃), potential solubility from oximes
Desoximetasone 9-F, 11β-OH, 16α-CH₃; 3,20-dione C₂₂H₂₉FO₄ Fluorination enhances glucocorticoid potency; 16α-methyl improves stability
Fluorometholone 9-F, 11β-OH, 6α-CH₃; 3,20-dione C₂₂H₂₉FO₄ 6α-methyl slows metabolism; used topically for anti-inflammatory effects
Desoxycorticosterone 21-OH; 3,20-dione C₂₁H₃₀O₃ Mineralocorticoid activity; lacks 11-substituents or oximes
11β,21-Dihydroxy-16β,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate 11β-OH, 21-pivalate; 16,17-isopropylidenedioxy C₂₇H₃₅FO₇ Prodrug design (pivalate ester); cyclic acetal enhances metabolic stability

Pharmacological Implications

  • The 11-methyl group may alter metabolic clearance rates compared to 6α-methyl derivatives .
  • Solubility and Bioavailability : The dioxime groups likely improve water solubility relative to ketones (e.g., Desoxycorticosterone), though hydrolytic instability under acidic conditions could limit oral bioavailability .

Stability and Metabolic Pathways

  • Oxime Stability : Oximes are prone to hydrolysis, contrasting with the cyclic acetals in ’s compound, which resist metabolic degradation .
  • Metabolic Modifications: The 11-methyl group may slow hepatic metabolism compared to non-methylated analogs, similar to the 6α-methyl group in Fluorometholone .

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